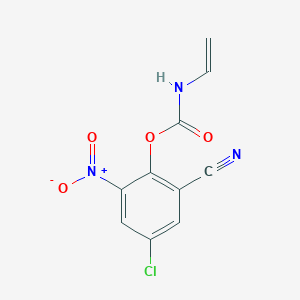
4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate is an organic compound with a complex structure that includes chloro, cyano, nitro, and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a chloro-substituted benzene ring, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group via a reaction with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of primary amines from the cyano group.
Substitution: Replacement of the chloro group with various nucleophiles, leading to a wide range of substituted derivatives.
Scientific Research Applications
4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate involves its interaction with specific molecular targets. The compound’s functional groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-cyano-6-nitrophenyl morpholine
- 4-Nitrophenylchloroformate
Uniqueness
4-Chloro-2-cyano-6-nitrophenyl ethenylcarbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88310-52-5 |
|---|---|
Molecular Formula |
C10H6ClN3O4 |
Molecular Weight |
267.62 g/mol |
IUPAC Name |
(4-chloro-2-cyano-6-nitrophenyl) N-ethenylcarbamate |
InChI |
InChI=1S/C10H6ClN3O4/c1-2-13-10(15)18-9-6(5-12)3-7(11)4-8(9)14(16)17/h2-4H,1H2,(H,13,15) |
InChI Key |
SWQLYIJZNMZXKO-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


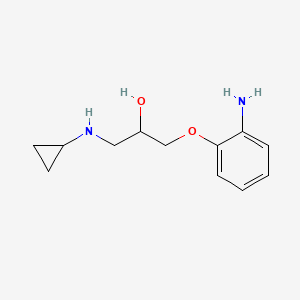
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)


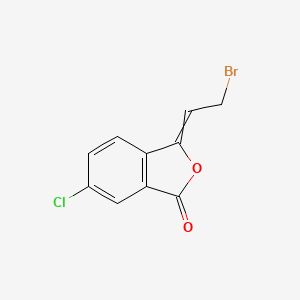
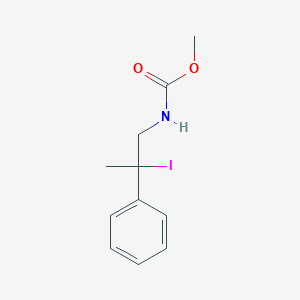
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
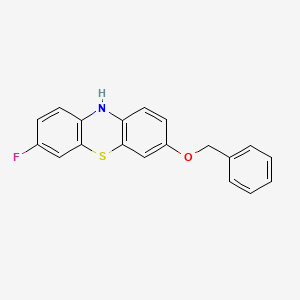
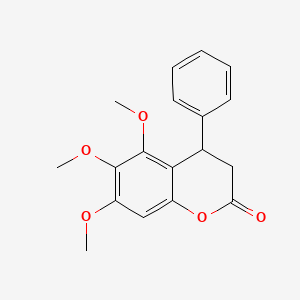

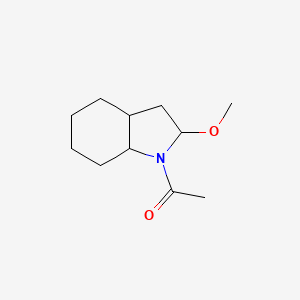
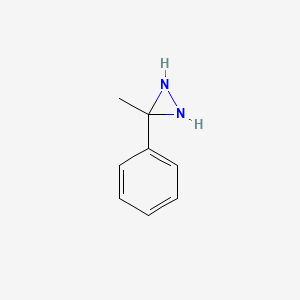
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)

